molecular formula C18H22BrN3O3 B2694815 5-bromo-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide CAS No. 1049469-33-1

5-bromo-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2694815
CAS No.: 1049469-33-1
M. Wt: 408.296
InChI Key: YPALNKUTMSLCAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides. This compound contains a furan ring substituted at the 2-position with an anilide, making it an aromatic heterocyclic compound

Preparation Methods

The synthesis of 5-bromo-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of 5-bromo-2-furoic acid with 1-(2-methoxyphenyl)piperazine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out under anhydrous conditions and typically requires a base such as triethylamine to facilitate the coupling reaction. The resulting intermediate is then purified and further reacted to obtain the final product .

Chemical Reactions Analysis

5-bromo-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-bromo-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

5-bromo-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both furan and piperazine rings, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O3/c1-24-15-5-3-2-4-14(15)22-12-10-21(11-13-22)9-8-20-18(23)16-6-7-17(19)25-16/h2-7H,8-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPALNKUTMSLCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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